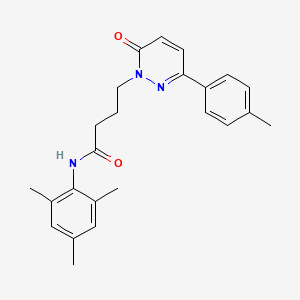

N-mesityl-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-16-7-9-20(10-8-16)21-11-12-23(29)27(26-21)13-5-6-22(28)25-24-18(3)14-17(2)15-19(24)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYYFSYJPQHSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-mesityl-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, with the CAS number 946322-44-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's structure, synthesis, and biological activity based on available research findings.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C₁₈H₂₃N₃O₂

- Molecular Weight: 389.5 g/mol

- IUPAC Name: 4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide

The compound features a pyridazine ring that contributes to its biological activity, particularly in modulating various biological pathways.

Synthesis

The synthesis of this compound has been documented through several methods. The most common approach involves the reaction of appropriate pyridazine derivatives with mesityl and butanamide moieties under controlled conditions. This synthetic route allows for the generation of the compound in high purity, typically around 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives. For instance, compounds similar to this compound have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains such as MRSA . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological activity. Similar compounds have been evaluated for their effects on neurotransmitter systems, particularly dopamine receptors. For example, certain pyridazine derivatives have been identified as selective dopamine D3 receptor antagonists, which could indicate a similar profile for this compound .

Case Studies and Research Findings

Scientific Research Applications

N-mesityl-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in various research fields. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Antitumor Activity

This compound has shown promise as an antitumor agent. Studies indicate that similar compounds can inhibit the proliferation of cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the cytotoxic effects of related compounds against human tumor cells, revealing varying degrees of effectiveness:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can enhance antitumor efficacy, indicating a need for further exploration of this compound's potential in cancer therapy.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Similar compounds have demonstrated significant activity against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are as follows:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These results highlight the potential for this compound to be developed into an effective antimicrobial agent.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly regarding key enzymes involved in cellular processes such as topoisomerases and kinases. This mechanism may contribute to its antitumor and antimicrobial activities.

Structural Insights and Mechanisms of Action

The biological activity of this compound is believed to involve several mechanisms:

- DNA Binding: Molecular docking studies indicate that the compound may interact with DNA, potentially inhibiting replication.

- Enzyme Interaction: Similar compounds have been shown to inhibit key enzymes, which could underlie their therapeutic effects.

Comparison with Similar Compounds

Key Trends and Mechanistic Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase reactivity and target binding affinity but may reduce metabolic stability. For example, the chloro-substituted analog in shows prolonged half-life in vitro compared to non-halogenated derivatives . Heterocyclic Modifications (e.g., thiophene, isothiazole): Enhance interactions with hydrophobic enzyme pockets. The thiophene-containing compound in exhibits 10-fold higher kinase inhibition than its phenyl-substituted counterpart . Amide Chain Variations: Longer chains (e.g., butanamide vs. acetamide) improve solubility but may reduce potency due to increased conformational flexibility .

- Biological Activity: Pyridazinone derivatives with nitro or thiophene groups (e.g., 5-nitro-1H-pyridazin-6-one) demonstrate broad-spectrum antimicrobial activity, likely through redox cycling or enzyme inhibition . Compounds with bulky aromatic groups (e.g., mesityl, benzyl) show superior selectivity for kinase targets over GPCRs, as observed in cellular thermal shift assays .

Conflicting Findings and Resolutions

- Potency vs. Selectivity : While the mesityl-substituted compound shows high kinase inhibition, its selectivity profile overlaps with PDE4 inhibitors like the thiomorpholine derivative in . Orthogonal assays (e.g., SPR, CETSA) are recommended to resolve target ambiguity .

- Metabolic Stability : Chloro-substituted analogs () exhibit better microsomal stability than nitro-substituted ones (), but the latter show superior in vivo efficacy due to reactive intermediate formation .

Q & A

Q. What are the key synthetic pathways for N-mesityl-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from precursors such as substituted pyridazinones and mesityl-containing amines. Critical parameters include solvent polarity (e.g., DMF for amidation), temperature control (60–100°C for cyclization), and catalysts (e.g., EDCI/HOBt for coupling). Optimization can be achieved via statistical experimental design (e.g., factorial or response surface methodology) to assess interactions between variables like pH, stoichiometry, and reaction time . Monitoring via TLC or HPLC ensures intermediate purity, while techniques like recrystallization or column chromatography refine the final product .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and functional group integration, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% typically required for pharmacological studies). Thermal stability is assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Q. How does the compound’s lipophilicity influence its solubility and formulation for in vitro assays?

The mesityl and p-tolyl groups enhance lipophilicity, necessitating solvents like DMSO for stock solutions. For cell-based assays, dilution into aqueous buffers (with <0.1% DMSO) is critical to avoid cytotoxicity. Partition coefficient (logP) determination via shake-flask or chromatographic methods (e.g., reverse-phase HPLC) guides formulation strategies .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize synthesis and predict reactivity?

Quantum chemical calculations (DFT/B3LYP) model reaction pathways, identifying transition states and energy barriers for key steps like pyridazinone cyclization. Computational tools like Gaussian or ORCA predict regioselectivity in amidation reactions. Coupling with machine learning algorithms accelerates condition screening (e.g., solvent/catalyst combinations), reducing experimental iterations .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay-specific factors (e.g., protein binding, membrane permeability). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-validate results. Dose-response curves and Hill coefficients quantify potency differences. Molecular dynamics simulations (e.g., GROMACS) can clarify target interactions under varying physiological conditions .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacological profile?

Introduce substituents at the pyridazinone or mesityl moieties to modulate electronic effects and steric hindrance. For example, chloro or fluoro groups at the aryl ring enhance metabolic stability but may reduce solubility. Structure-Activity Relationship (SAR) studies using analogs (e.g., replacing p-tolyl with 4-fluorophenyl) paired with molecular docking (AutoDock Vina) identify critical binding residues in target enzymes .

Q. What methodologies assess the compound’s stability under physiological conditions?

Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments using phosphate buffers. Monitor degradation via LC-MS over 24–72 hours. Accelerated stability studies (40°C/75% RH) predict shelf-life. Mass balance analysis quantifies degradation products, while 2D-NMR (COSY/HSQC) characterizes structural changes .

Methodological Notes

- Experimental Design : Use fractional factorial designs to screen >5 variables (e.g., solvent, catalyst loading, temperature) efficiently .

- Data Contradiction : Apply multivariate analysis (PCA or PLS) to disentangle assay-specific variables from compound-specific effects .

- Safety : Adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., chlorinated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.